Synthesis and characterization of 4-Ethyl-2-(piperidin-4-yl)morpholine
Synthesis and characterization of 4-Ethyl-2-(piperidin-4-yl)morpholine
An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-2-(piperidin-4-yl)morpholine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis and characterization of the novel heterocyclic compound, 4-Ethyl-2-(piperidin-4-yl)morpholine. This molecule incorporates three key structural motifs of interest in medicinal chemistry: a morpholine ring, a piperidine ring, and an N-ethyl group, suggesting its potential as a scaffold for drug discovery.[1][2] Due to the absence of established literature for this specific compound, this guide proposes a robust and logical multi-step synthetic pathway commencing from commercially available starting materials. The narrative emphasizes the causal reasoning behind strategic experimental choices, from protecting group chemistry to the selection of coupling and reduction methodologies. Furthermore, this document outlines a complete characterization protocol, including predicted spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) to facilitate the unambiguous identification and verification of the target compound. All protocols are designed to be self-validating, providing researchers and drug development professionals with a practical and scientifically rigorous guide for laboratory implementation.
Introduction: Rationale and Structural Significance
The confluence of morpholine and piperidine rings within a single molecular entity presents a compelling scaffold for investigation in medicinal chemistry. The morpholine heterocycle, with its dual amine and ether functionalities, is a ubiquitous feature in a vast array of biologically active compounds, including the antibiotic linezolid and the anticancer agent gefitinib.[3] Its presence often imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. Similarly, the piperidine ring is a foundational component of numerous pharmaceuticals, valued for its ability to serve as a versatile scaffold for introducing substituents in defined three-dimensional space.
The target molecule, 4-Ethyl-2-(piperidin-4-yl)morpholine, combines these two privileged structures via a direct carbon-carbon linkage, creating a conformationally constrained yet flexible system. The N-ethylation of the morpholine nitrogen further modulates the compound's basicity and lipophilicity. This guide, therefore, serves as a foundational blueprint for accessing this and structurally related compounds, enabling their exploration in various therapeutic contexts.
Proposed Synthetic Pathway
A retrosynthetic analysis of the target compound identifies the carbon-carbon bond between the C2 position of the morpholine and the C4 position of the piperidine as the key disconnection. The proposed forward synthesis leverages a Grignard reaction between a protected piperidine-derived organometallic reagent and a morpholine-based aldehyde, followed by deoxygenation and N-alkylation.
Retrosynthetic Strategy
Caption: Retrosynthetic analysis of the target compound.
Overall Synthetic Workflow
The forward synthesis is envisioned as a five-step process starting from commercially available N-Boc-4-iodopiperidine and N-Boc-2-(hydroxymethyl)morpholine.
Caption: Proposed five-step synthetic workflow.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 2-formylmorpholine-4-carboxylate
-
Rationale: The secondary alcohol of the starting material, N-Boc-2-(hydroxymethyl)morpholine, is oxidized to an aldehyde. A mild oxidizing agent like Dess-Martin periodinane (DMP) is chosen to prevent over-oxidation to a carboxylic acid and to ensure compatibility with the Boc protecting group.
-
Protocol:
-
Dissolve N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.[4]
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure aldehyde.
-
Step 2: Synthesis of tert-butyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)(hydroxy)methyl)morpholine-4-carboxylate
-
Rationale: A Grignard reaction is employed to form the critical C-C bond. N-Boc-4-iodopiperidine is converted to its Grignard reagent, which then acts as a nucleophile, attacking the aldehyde synthesized in Step 1. The Boc group is stable to Grignard conditions and prevents side reactions at the piperidine nitrogen.
-
Protocol:
-
In a flame-dried, three-neck flask under argon, place magnesium turnings (1.5 eq) and a small crystal of iodine.
-
Add a solution of N-Boc-4-iodopiperidine (1.2 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard formation.
-
Once the reaction starts (indicated by heat and disappearance of the iodine color), add the remaining solution dropwise and reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
In a separate flask, dissolve the aldehyde from Step 1 (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Transfer the aldehyde solution to the Grignard reagent via cannula slowly.
-
After addition, allow the mixture to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Quench the reaction carefully by slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify via flash column chromatography to isolate the secondary alcohol product.
-
Step 3: Synthesis of tert-butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)morpholine-4-carboxylate
-
Rationale: The secondary alcohol is removed via a Barton-McCombie deoxygenation. This two-step, one-pot procedure involves conversion of the alcohol to a thiocarbonyl derivative, followed by radical-initiated reduction with a tin hydride, providing a neutral and efficient method for deoxygenation.
-
Protocol:
-
Dissolve the alcohol from Step 2 (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.
-
Add 1,1'-thiocarbonyldiimidazole (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the mixture to 80 °C and stir for 4-6 hours until the formation of the thiocarbonyl intermediate is complete (monitor by TLC).
-
Add tributyltin hydride (2.0 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.2 eq) to the reaction mixture.
-
Reflux the solution at 110 °C for 2-3 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by flash column chromatography to remove tin byproducts and isolate the deoxygenated product.
-
Step 4: Synthesis of 2-(piperidin-4-yl)morpholine
-
Rationale: Both Boc protecting groups are removed simultaneously under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and effective method for clean and rapid Boc deprotection.[4]
-
Protocol:
-
Dissolve the protected compound from Step 3 (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in water and basify to pH > 10 with a saturated solution of sodium bicarbonate or 1M NaOH.[4]
-
Extract the aqueous layer thoroughly with DCM or a DCM/isopropanol mixture.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude diamine product, which can be used in the next step without further purification.
-
Step 5: Synthesis of 4-Ethyl-2-(piperidin-4-yl)morpholine
-
Rationale: The final step is a selective N-alkylation of the more nucleophilic morpholine nitrogen. Piperidine is generally more basic and nucleophilic than morpholine.[3] However, in this specific substrate, the morpholine nitrogen is less sterically hindered. By using a slight excess of the amine and controlling the stoichiometry of the ethylating agent, selective alkylation can be directed. A mild base is used to scavenge the HBr generated.
-
Protocol:
-
Dissolve the diamine from Step 4 (1.0 eq) in a suitable solvent like acetonitrile (ACN).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).[4]
-
Add bromoethane (1.1 eq) dropwise to the suspension.[5]
-
Heat the mixture to reflux (or stir at 50-60 °C) and monitor the reaction for 8-12 hours by LC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[4]
-
Concentrate the filtrate under reduced pressure.
-
Purify the final compound by column chromatography or distillation under reduced pressure to obtain pure 4-Ethyl-2-(piperidin-4-yl)morpholine.
-
Characterization of 4-Ethyl-2-(piperidin-4-yl)morpholine
Unambiguous structural confirmation and purity assessment will be achieved through a combination of spectroscopic techniques.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for the final compound.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.95 - 3.85 | m | 2H | Morpholine -O-CH ₂ | Protons adjacent to oxygen are deshielded. |
| ~ 3.70 - 3.60 | m | 1H | Morpholine -O-CH - | Proton at the junction, deshielded by oxygen. |
| ~ 3.10 - 2.95 | m | 2H | Piperidine -N-CH ₂ (axial) | Axial protons adjacent to nitrogen. |
| ~ 2.85 - 2.75 | m | 1H | Morpholine -N-CH - | Proton at the junction, adjacent to nitrogen. |
| ~ 2.70 - 2.55 | m | 2H | Morpholine -N-CH ₂ | Protons adjacent to ethylated nitrogen. |
| ~ 2.50 - 2.40 | q | 2H | N-CH ₂-CH₃ | Methylene protons of the ethyl group, split by CH₃. |
| ~ 2.30 - 2.15 | m | 2H | Piperidine -N-CH ₂ (equatorial) | Equatorial protons adjacent to nitrogen. |
| ~ 1.80 - 1.60 | m | 3H | Piperidine CH and CH ₂ | Piperidine ring protons. |
| ~ 1.50 - 1.30 | m | 3H | Piperidine CH ₂ and N-H | Piperidine ring protons and N-H (may be broad). |
| ~ 1.10 | t | 3H | N-CH₂-CH ₃ | Methyl protons of the ethyl group, split by CH₂. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 75.5 | Morpholine C 2 | Carbon adjacent to oxygen and bearing the piperidine ring. |
| ~ 67.0 | Morpholine C 6 | Carbon adjacent to oxygen. |
| ~ 58.0 | Morpholine C 3 | Carbon adjacent to ethylated nitrogen. |
| ~ 54.0 | N-C H₂-CH₃ | Methylene carbon of the ethyl group. |
| ~ 51.0 | Morpholine C 5 | Carbon adjacent to ethylated nitrogen. |
| ~ 46.5 | Piperidine C 2, C 6 | Carbons adjacent to piperidine nitrogen. |
| ~ 40.0 | Piperidine C 4 | Carbon bearing the morpholine ring. |
| ~ 31.5 | Piperidine C 3, C 5 | Piperidine ring carbons. |
| ~ 12.0 | N-CH₂-C H₃ | Methyl carbon of the ethyl group. |
Table 3: Predicted Mass Spectrometry (ESI-MS) and IR Data
| Technique | Parameter | Expected Value |
| MS | Molecular Formula | C₁₁H₂₂N₂O |
| Molecular Weight | 198.31 g/mol | |
| [M+H]⁺ | m/z 199.1805 | |
| Key Fragments | m/z 170 (Loss of C₂H₅), m/z 114 (Piperidine fragment), m/z 86 (Morpholine fragment) | |
| IR | Wavenumber (cm⁻¹) | Assignment |
| 3350-3250 (broad) | N-H Stretch (Piperidine) | |
| 2960-2850 (strong) | C-H Stretch (Aliphatic)[6] | |
| 1460-1440 | C-H Bend (Aliphatic) | |
| 1120-1110 (strong) | C-O-C Stretch (Ether)[6] | |
| 1100-1080 | C-N Stretch |
Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.[6]
-
Sample Preparation: Dissolve ~10 mg of the final product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as an internal standard.[6]
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra as needed for full structural assignment.
-
-
Mass Spectrometry (MS)
-
Instrumentation: Agilent GC-MS or LC-MS system with an Electrospray Ionization (ESI) source.[7]
-
Sample Preparation: Dissolve the sample in a 50:50 acetonitrile:water solution with 0.1% formic acid to a concentration of ~1 µg/mL for LC-MS analysis.[6]
-
Data Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ ion. Obtain high-resolution mass data (HRMS) to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.
-
References
- BenchChem. (2025). Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide. BenchChem.
- ChemicalBook. (n.d.). N-Ethylmorpholine synthesis.
- BenchChem. (n.d.). The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Piperidine-Morpholine Derivatives. BenchChem.
- Acquavia M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS.
- BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. BenchChem.
- Guidechem. (2020). How to Prepare 4-Morpholinopiperidine and Its Applications - FAQ.
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Synthesized vs. Commercial 2-(2,4-Difluorophenyl)morpholine. BenchChem.
- Ataman Kimya. (n.d.). N-ETHYLMORPHOLINE.
- ChemicalBook. (2026). 4-Morpholinopiperidine synthesis.
- Wikipedia. (n.d.). Morpholine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. N-Ethylmorpholine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
